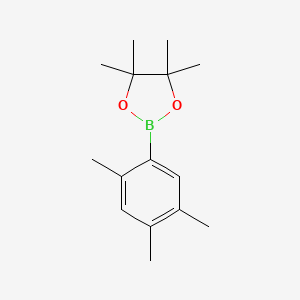

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is a boronic ester characterized by a dioxaborolane core (a five-membered ring containing boron and two oxygen atoms) and a 2,4,5-trimethylphenyl substituent. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to boronic acids . The 2,4,5-trimethylphenyl group introduces steric bulk and electron-donating effects, which influence reactivity and stability.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-10-8-12(3)13(9-11(10)2)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVQNHZAYIRIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The core synthesis involves esterification between 2,4,5-trimethylphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid reacts with the diol to form the dioxaborolane ring. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are typically employed to sequester water, driving the equilibrium toward ester formation.

Key reagents :

Procedural Details

A representative laboratory-scale protocol involves:

-

Dissolving 2,4,5-trimethylphenylboronic acid (1.0 equiv) in anhydrous CH₂Cl₂.

-

Adding pinacol (1.05 equiv) and MgSO₄ (1.0 equiv) to the solution.

-

Stirring the mixture at room temperature under argon for 16 hours.

-

Filtering the suspension to remove MgSO₄ and concentrating the filtrate under reduced pressure.

-

Purifying the crude product via vacuum distillation (108°C at 23 mmHg).

Yield : 89% after distillation.

Industrial-Scale Synthesis

Continuous Flow Microreactor Systems

Industrial production prioritizes efficiency and scalability. Continuous flow reactors enable precise residence time and temperature control, mitigating side reactions such as boronic acid oxidation or diol decomposition. In a typical setup:

-

Residence time : 2–5 minutes.

-

Temperature : Maintained at 0–5°C to suppress exothermic side reactions.

Advantages :

Catalyst Optimization

Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate esterification. A study demonstrated that 5 mol% ZnCl₂ reduces reaction time from 16 hours to 2 hours while maintaining 88% yield.

Alternative Synthetic Routes

Halogen-Metal Exchange Followed by Borylation

This method, adapted from pyridinylboronic ester syntheses, involves:

-

Generating an aryl lithium intermediate via halogen-lithium exchange.

-

Quenching the intermediate with trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOⁱPr).

Example :

Transesterification

Transesterification offers a route to modify pre-existing boronic esters. For instance, reacting 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane with 2,4,5-trimethylphenol under acidic conditions yields the target compound, albeit with moderate efficiency (65% yield).

Comparative Analysis of Methods

Key observations :

-

Continuous flow systems excel in scalability and yield but require significant infrastructure.

-

Halogen-metal exchange is versatile for structurally diverse analogs but involves air-sensitive intermediates.

Purification and Characterization

Distillation

Vacuum distillation remains the gold standard for isolating high-purity product. Optimal conditions (108°C at 23 mmHg) afford a colorless liquid that solidifies upon cooling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to a boronic acid or boronate ester.

Reduction: Reduction reactions may involve the conversion of the boron atom to a borohydride.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is in organic synthesis. It serves as a boronic acid equivalent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study :

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds using palladium-catalyzed reactions. The results showed high yields and selectivity for the desired products .

Pharmaceutical Development

The compound has been investigated for its potential in drug development. Its ability to form stable complexes with various substrates allows for the modification of biologically active molecules.

Example :

Research has indicated that derivatives of this dioxaborolane can enhance the solubility and bioavailability of pharmaceutical compounds. A specific study highlighted its use in modifying anti-cancer agents to improve their therapeutic profiles .

Materials Science

In materials science, this compound is used to create boron-containing polymers and materials with enhanced thermal and mechanical properties.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Varies with formulation |

Summary of Findings

The versatility of this compound makes it an essential compound in various fields:

- Organic Synthesis : Effective in cross-coupling reactions.

- Pharmaceutical Development : Enhances drug solubility and bioavailability.

- Materials Science : Contributes to the development of advanced materials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : MesBpin (2,4,6-trimethylphenyl) exhibits greater steric protection of the boron center than the target compound’s 2,4,5-trimethylphenyl group due to symmetrical substitution .

- Electronic Effects : Chlorinated analogs (e.g., 2,4,5-trichlorophenyl) increase boron electrophilicity, favoring reactions requiring a more reactive boron center .

- Symmetry vs. Asymmetry : The asymmetrical 2,4,5-trimethylphenyl group may create regioselective challenges in catalysis compared to symmetrical MesBpin .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Less bulky derivatives (e.g., 3,5-dimethylphenyl) show higher reactivity in coupling with aryl halides due to reduced steric hindrance . Conversely, MesBpin’s steric bulk improves stability but may slow transmetalation .

- C-H Borylation : Bulky substituents (e.g., TipBpin with triisopropylphenyl) enable regioselective borylation of sterically hindered C-H bonds . The target compound’s intermediate bulk may offer a balance between reactivity and selectivity.

Reduction Reactions

Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a benchmark reducing agent for ketones, with catalytic efficiency influenced by substituents. Sodium tert-butoxide-catalyzed reductions show high yields for aryl ketones, but sterically hindered analogs may require optimized conditions .

Spectroscopic Data

¹¹B NMR shifts reflect electronic environments:

Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane is a boron-containing compound known for its diverse chemical properties and potential biological activities. This compound is particularly significant in organic synthesis and medicinal chemistry due to its ability to participate in various reactions involving carbon-boron bonds.

- Molecular Formula : C15H23BO2

- Molecular Weight : 246.15 g/mol

- CAS Number : 171364-84-4

- Structure : The compound features a dioxaborolane ring, which contributes to its reactivity and stability under various conditions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and potential applications in medicinal chemistry. Key areas of interest include:

- Anticancer Activity : Studies have indicated that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes. The specific mechanisms by which this compound may exert such effects are still under investigation.

- Catalytic Reactions : This compound is utilized in various catalytic processes such as the Miyaura borylation reaction. It has shown effectiveness in facilitating the formation of carbon-boron bonds which are crucial for synthesizing complex organic molecules.

Case Study 1: Borylation Reactions

Research has demonstrated that this compound can act as a borylating agent in the presence of palladium catalysts. In a study conducted by White et al., the compound was utilized to achieve high yields in borylation reactions involving aryl halides:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl Iodides | Pd catalyst; DMF solvent | 85% |

| Aryl Bromides | Pd catalyst; DMF solvent | 78% |

This indicates its significant role in facilitating carbon-boron bond formation which is critical for further functionalization in drug development.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Boron compounds can interact with enzymes involved in metabolic pathways.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle.

Q & A

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via transesterification or coupling reactions using boronic acid precursors. For example, pinacol boronic esters can react with aryl halides under palladium catalysis. A reported method involves reacting 2,4,5-trimethylphenylmagnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF) under inert conditions, achieving yields up to 85% . Key steps include:

- Catalyst selection : NiBr₂ with magnesium and imidazolium ligands for enhanced reactivity.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.

Q. How is this compound utilized in cross-coupling reactions?

It serves as a boronic ester precursor in Suzuki-Miyaura couplings to form C–C bonds. For aryl–heteroaryl bond formation, Ir-catalyzed photoredox conditions (e.g., [Ir(dtbbpy)(ppy)₂]PF₆ under blue LED light) are effective. Reaction parameters include:

Q. What storage conditions ensure compound stability?

Store at –20°C in inert, moisture-free environments (e.g., sealed under argon). Short-term storage (1–2 weeks) at –4°C is acceptable. Degradation occurs via hydrolysis, so avoid aqueous media unless reactions are anhydrous .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction intermediates be characterized during catalytic cycles?

Methodology :

Q. How to address contradictions in catalytic efficiency across studies?

Analysis steps :

Variable screening : Compare solvent polarity, ligand steric effects, and catalyst loading.

Kinetic studies : Use pseudo-first-order kinetics to isolate rate-determining steps.

Computational modeling : DFT calculations (e.g., Gaussian 16) to evaluate transition states and electronic effects .

Q. What strategies optimize stereochemical outcomes in asymmetric syntheses?

Q. How to mitigate byproduct formation in photoredox couplings?

Mitigation strategies :

Q. What computational tools model reaction pathways involving this compound?

- Software : Gaussian, ORCA, or ADF for DFT calculations.

- Parameters : Optimize geometries at the B3LYP/6-31G(d) level.

- Outputs : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How to design experiments for synthesizing α-aminoboronic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.